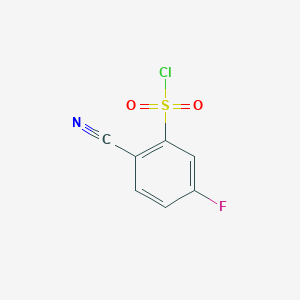

2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Descripción

2-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS RN: 612541-15-8) is a fluorinated aromatic sulfonyl chloride derivative with the molecular formula C₇H₃ClFNO₂S and a molecular weight of 219.62 g/mol. It features a sulfonyl chloride group at position 1, a cyano (-CN) substituent at position 2, and a fluorine atom at position 5 on the benzene ring. This compound is listed with a purity of >97.0% (HPLC) and is priced at JPY 15,000 for 500 mg in commercial catalogs . Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives, particularly in pharmaceutical and agrochemical industries. The combination of electron-withdrawing groups (cyano and fluorine) enhances its electrophilicity, making it a versatile building block for nucleophilic substitution reactions.

Propiedades

IUPAC Name |

2-cyano-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLZPKSPVMZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717339 | |

| Record name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612541-15-8 | |

| Record name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Diazotization | Aromatic amine precursor (e.g., 2-amino-5-fluorobenzonitrile) is diazotized in acidic aqueous medium using sodium nitrite at low temperature (below 0 °C). | Temperature: -5 to 0 °C; Acid: HCl; Reagents: NaNO2 | Formation of diazonium salt, often isolated as stable diazonium fluoroborate salt by addition of sodium fluoroborate. |

| 2. Acyl Chlorination | The diazonium salt is reacted with thionyl chloride (SOCl2) in the presence of catalytic cuprous chloride (CuCl) or cupric chloride (CuCl2) in aqueous or mixed solvent at low temperature. | Temperature: -5 to 0 °C; Time: Overnight (~12 hrs); Solvent: Water/organic solvent mixture | This step converts the diazonium salt into the corresponding sulfonyl chloride. |

Representative Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Thionyl chloride amount | 2 mol equivalents per mol diazonium salt |

| Catalyst | 1 g CuCl per 2 mol SOCl2 |

| Temperature range | -5 to 0 °C |

| Reaction time | 12 hours |

| Yield example (similar substrates) | 79-85% isolated yield |

| Purification | Extraction with ethyl acetate, washing with sodium carbonate, water, and brine, crystallization at low temperature |

This method is adaptable for various substituted benzene sulfonyl chlorides and is noted for good yields and purity.

Alternative Methods: Chlorosulfonylation of Aromatic Compounds

Another approach involves direct chlorosulfonylation of substituted benzenes using chlorosulfonic acid or sulfuryl chloride under controlled conditions. However, for sensitive substituents like cyano and fluoro, this method requires careful control to avoid side reactions.

Key Points from Literature

- Use of mild chlorosulfonylation reagents and solvents such as dichloromethane or acetonitrile.

- Temperature control to prevent decomposition or substitution side reactions.

- Potential use of phase transfer catalysts or accelerators to improve reaction efficiency.

- Flow chemistry methods have been explored for continuous preparation with better control over reaction parameters.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization + Thionyl Chloride | 2-amino-5-fluorobenzonitrile or analogs | NaNO2, HCl, NaBF4, SOCl2, CuCl | Low temp (-5 to 0 °C), aqueous-organic media, overnight | High purity, good yield, well-established | Requires handling of diazonium salts (explosive risk) |

| Direct Chlorosulfonylation | 2-cyano-5-fluorobenzene or derivatives | Chlorosulfonic acid or SO2Cl2 | Controlled temp, organic solvents | Simpler reagents | Possible side reactions, harsher conditions |

| Flow Chemistry Adaptation | Same as above | tBuONO, CuCl2, BTEAC, solvents DCM-MeCN | Continuous flow, low temp, controlled mixing | Improved safety, scalability | Requires specialized equipment |

Detailed Research Findings and Notes

- The diazotization method benefits from isolation of diazonium fluoroborate salts, which are stable and allow for safer handling and storage before subsequent conversion to sulfonyl chloride.

- The use of catalytic amounts of copper(I) or copper(II) chloride accelerates the substitution of the diazonium group with sulfonyl chloride functionality, improving yield and selectivity.

- Reaction temperature is critical; maintaining below 0 °C minimizes side reactions and decomposition.

- Post-reaction workup involving extraction and sequential washing with sodium carbonate solution, water, and brine ensures removal of inorganic impurities and residual acids.

- Crystallization at low temperature (-5 °C) affords pure this compound suitable for downstream applications.

- Flow chemistry techniques have been reported for similar arylsulfonyl chlorides, offering enhanced control over reaction kinetics and safety by minimizing accumulation of reactive intermediates.

Summary Table of Typical Reagents and Conditions for Diazotization Route

| Reagent/Material | Amount/Ratio | Role |

|---|---|---|

| 2-amino-5-fluorobenzonitrile | 1 mol | Starting aromatic amine |

| Hydrochloric acid (HCl) | Excess, aqueous | Acid medium for diazotization |

| Sodium nitrite (NaNO2) | 1.1 mol equiv | Nitrosating agent |

| Sodium fluoroborate (NaBF4) | 1.1 mol equiv | To form diazonium fluoroborate salt |

| Thionyl chloride (SOCl2) | 2 mol equiv | Sulfonyl chloride source |

| Cuprous chloride (CuCl) | ~0.5% w/w | Catalyst for substitution |

| Temperature | -5 to 0 °C | Control for reaction stability |

| Reaction time | 12 hours | For complete conversion |

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of the cyano group.

Hydrolysis Conditions: Aqueous base (e.g., NaOH) or acidic conditions (e.g., HCl) are used for hydrolysis reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Organic Chemistry

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate derivatives.

- Coupling Reactions : It serves as a coupling agent in the synthesis of complex organic molecules, enabling the formation of C–C and C–N bonds.

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry:

- Drug Design : It is utilized as an intermediate in the synthesis of bioactive compounds, including potential therapeutic agents targeting various diseases.

- Bioconjugation : The reactivity of the sulfonyl chloride group allows for modifications of biomolecules, facilitating studies on biological processes and drug delivery systems.

Material Science

In industrial applications, this compound is employed in the production of specialty chemicals and materials:

- Polymer Chemistry : It can be used to modify polymers, enhancing their properties for specific applications.

Case Study 1: Drug Development

A study highlighted the use of this compound in synthesizing a novel anti-cancer agent. The compound was used to create key intermediates that exhibited potent activity against cancer cell lines, demonstrating its utility in medicinal chemistry.

Case Study 2: Material Modification

In material science research, this compound was employed to modify polymer chains to improve thermal stability and mechanical properties. The resulting materials showed enhanced performance in high-temperature applications.

Mecanismo De Acción

The mechanism of action of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds . This reactivity makes it useful in the modification of proteins, peptides, and other biomolecules . The cyano group can also participate in various chemical transformations, adding to the compound’s versatility .

Comparación Con Compuestos Similares

Research Findings and Industrial Relevance

Fluorine’s Role : Fluorinated sulfonyl chlorides are prioritized in drug development for their ability to enhance pharmacokinetic properties. The target’s 5-fluoro substituent aligns with trends in FDA-approved fluorinated drugs .

Cyano as a Synthetic Handle: The cyano group in the target compound allows further functionalization (e.g., reduction to amines or conversion to tetrazoles), offering versatility in derivatization compared to non-cyano analogs .

Purity Considerations: The target’s high purity (>97%) makes it preferable for sensitive reactions over lower-purity analogs like 2-chloro-5-cyanobenzene-1-sulfonyl chloride (96%) .

Actividad Biológica

2-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 612541-15-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its applications in drug development.

Chemical Structure and Properties

This compound features a sulfonyl chloride functional group attached to a cyano-substituted fluorobenzene ring. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is crucial in the development of inhibitors for specific biological pathways, including those involved in cancer and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related sulfonamide derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7, suggesting potential efficacy in cancer treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Inhibition of Kinases

This compound has been studied for its inhibitory effects on kinases such as GSK-3β and IKK-β. These kinases play critical roles in cellular signaling pathways related to cancer progression and inflammation. Inhibitory assays revealed that modifications to the sulfonamide moiety could enhance potency against these targets .

Study on GSK-3β Inhibition

In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its ability to inhibit GSK-3β. The results indicated that certain derivatives exhibited IC50 values as low as 8 nM, showcasing the compound's potential as a therapeutic agent in managing diseases like Alzheimer's and cancer .

Cytotoxicity Assessment

Another significant study assessed the cytotoxic effects of this compound on HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells. The cytotoxicity was measured using a fluorometric assay, revealing that while some derivatives reduced cell viability at higher concentrations, others maintained cell viability up to 10 µM, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-5-fluorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Chlorination Agents : Use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] with catalytic N,N-dimethylformamide (DMF) or N-methylacetamide. For example:

- Solvent : Dichloromethane (DCM) or benzene.

- Temperature : 0–20°C for controlled reactivity or 50°C for faster conversion.

- Workup : Distillation or aqueous wash to isolate the product .

- Critical Factors : Higher temperatures (e.g., 50°C) may increase side reactions (e.g., decomposition), while lower temperatures (0–20°C) improve selectivity. DMF enhances reactivity by generating reactive intermediates .

- Data Table :

| Reagent System | Solvent | Temperature | Reaction Time | Key Observations |

|---|---|---|---|---|

| SOCl₂ + N-methylacetamide | Benzene | Reflux | 4 hours | Requires solvent removal |

| (COCl)₂ + DMF | DCM | 50°C | 1–12 hours | Orange/yellow solid, NMR-confirmed |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (deshielded carbons at ~140 ppm).

- ¹⁹F NMR : Detect fluorine coupling patterns (e.g., para-fluorine splitting).

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretches at 1360–1380 cm⁻¹) and cyano groups (C≡N at 2200–2260 cm⁻¹) .

Q. How should researchers handle safety risks associated with this compound?

- Protocols :

- Storage : Inert atmosphere, moisture-free conditions (sulfonyl chlorides hydrolyze readily).

- PPE : Acid-resistant gloves, goggles, and fume hood use.

- Spills : Neutralize with sodium bicarbonate or sand; avoid water to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported yields for sulfonyl chloride syntheses be resolved?

- Methodology :

- Controlled Experiments : Systematically vary chlorinating agents (SOCl₂ vs. (COCl)₂), solvents (polar vs. nonpolar), and catalysts (DMF vs. N-methylacetamide).

- Hypothesis Testing : If yields differ with SOCl₂ in benzene vs. DCM, evaluate solvent polarity’s role in intermediate stabilization .

Q. What strategies improve regioselectivity in electrophilic substitutions on this compound derivatives?

- Methodology :

- Directing Effects : The electron-withdrawing cyano and sulfonyl groups deactivate the ring, favoring electrophilic attack at the fluorine-adjacent position (C-4).

- Nitration Example : Use HNO₃/H₂SO₄ at 0°C to minimize competing hydrolysis. Monitor regiochemistry via HPLC or ¹H NMR .

Q. How can mechanistic studies elucidate the reactivity of sulfonyl chlorides in nucleophilic substitutions?

- Methodology :

- Kinetic Analysis : Measure reaction rates with amines (e.g., aniline) under varying pH and solvent conditions.

- Computational Modeling : Use DFT to compare transition-state energies for sulfonamide formation vs. hydrolysis pathways .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.